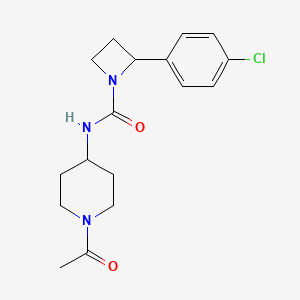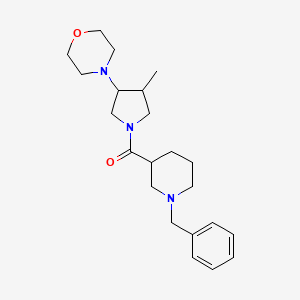
N-(1-acetylpiperidin-4-yl)-2-(4-chlorophenyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetylpiperidin-4-yl)-2-(4-chlorophenyl)azetidine-1-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, an azetidine ring, and a chlorophenyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-acetylpiperidin-4-yl)-2-(4-chlorophenyl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Azetidine Ring: The azetidine ring is formed through nucleophilic substitution reactions.
Acetylation: The final step involves acetylation to introduce the acetyl group on the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
N-(1-acetylpiperidin-4-yl)-2-(4-chlorophenyl)azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-acetylpiperidin-4-yl)-2-(4-chlorophenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(1-acetylpiperidin-4-yl)-2-phenylazetidine-1-carboxamide: Lacks the chlorophenyl group.
N-(1-acetylpiperidin-4-yl)-2-(4-fluorophenyl)azetidine-1-carboxamide: Contains a fluorophenyl group instead of a chlorophenyl group.
Uniqueness: N-(1-acetylpiperidin-4-yl)-2-(4-chlorophenyl)azetidine-1-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets and alter its pharmacokinetic properties.
Properties
IUPAC Name |
N-(1-acetylpiperidin-4-yl)-2-(4-chlorophenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c1-12(22)20-9-6-15(7-10-20)19-17(23)21-11-8-16(21)13-2-4-14(18)5-3-13/h2-5,15-16H,6-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYBXNUPTQGNIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)N2CCC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-[3-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B7185814.png)
![(2,5-Dimethoxyphenyl)-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7185833.png)
![[2-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B7185836.png)
![2-(4-Benzylpiperazin-1-yl)-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7185839.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[3-[(dimethylamino)methyl]-1-benzofuran-2-yl]methanone](/img/structure/B7185848.png)
![N-[4-(cyclopentylcarbamoyl)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide](/img/structure/B7185862.png)
![N-[(4-cyclopentyloxyphenyl)methyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide](/img/structure/B7185870.png)
![N-[3-(2-methylpropanoylamino)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide](/img/structure/B7185874.png)
![N-[(1-benzylpiperidin-3-yl)methyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide](/img/structure/B7185879.png)

![[3-Methyl-3-(3-methyl-4-morpholin-4-ylpyrrolidine-1-carbonyl)piperidin-1-yl]-phenylmethanone](/img/structure/B7185900.png)
![2-[6-[[2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetyl]amino]indol-1-yl]-N-methylacetamide](/img/structure/B7185911.png)
![2,4-dimethyl-N-[2-(morpholine-4-carbonyl)-1-benzofuran-3-yl]-1,3-oxazole-5-carboxamide](/img/structure/B7185914.png)
![N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B7185933.png)
